1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including cyclization reactions and the use of different reagents to introduce specific substituents into the pyrazole ring. For instance, one study detailed the synthesis of hypoglycemic active pyrazole derivatives by reacting butanedione monoxime with substituted benzaldehyde, followed by cyclization and chlorination processes, highlighting the versatility in synthesizing pyrazole compounds with potential biological activities (Xing Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activities. The presence of the pyrazole ring, often substituted with various functional groups, impacts the compound's interaction with biological targets. Structural analysis techniques such as NMR, IR, and MS play a vital role in characterizing these compounds and elucidating their structure-activity relationships (Xing Liu et al., 2008).
Scientific Research Applications
Biological and Therapeutic Applications : A study by Viveka et al. (2016) revealed that 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has potential therapeutic applications.
Optical Limiting Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, another derivative, show potential as optical limiting materials for applications in lasers, as discussed by Chandrakantha et al. (2013).
Anticancer Therapy : 3-phenyl-1H-pyrazole derivatives are potential small molecular inhibitors for anticancer therapy, suitable for targeted therapy against various cancers, according to a study by Liu et al. (2017).
Antibacterial Agents : Compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibit potent antibacterial properties, as found in research by Maqbool et al. (2014).
Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives can form mononuclear CuII/CoII coordination complexes, leading to 2D hydrogen-bonded networks, as explored by Radi et al. (2015).
Synthesis of New Compounds : Research by Yıldırım and Kandemirli (2006) demonstrates the successful conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides.
Supramolecular Networks : Studies like the one by Asma et al. (2018) have shown that certain derivatives form complex hydrogen-bonded framework structures.
Antifungal Activity : Derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit significant antifungal activity against phytopathogenic fungi, as noted by Du et al. (2015).
Analgesic and Anti-inflammatory Agents : Some derivatives have been found to possess analgesic and anti-inflammatory properties with mild ulcerogenic potential, making them promising candidates for new drugs, as discussed by Gokulan et al. (2012).
Corrosion Inhibition : Derivatives like PZ-1 and PZ-2 are effective in inhibiting corrosion of N80 steel, particularly in acidic environments, as studied by Singh et al. (2020).
Cancer Treatment : An Aurora kinase inhibitor derived from these compounds may be useful in cancer treatment, as suggested by a study published in Molecular Cancer Therapeutics (ヘンリー,ジェームズ, 2006).
Stabilization of Complexes : Acetone selectively binds to the methyl group of pyrazole ester derivatives, stabilizing the complex through interactions, as explored by Tewari et al. (2014).
Future Directions
The future directions for “1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” and similar compounds involve further exploration of their synthesis techniques and biological activity . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research .
properties
IUPAC Name |
1-methyl-3-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSOQSQLQLWDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546840 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
105994-56-7, 105994-55-6 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105994-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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